molecular formula Ce(NO3)3<br>CeN3O9 B154540 Cerium nitrate CAS No. 10108-73-3

Cerium nitrate

Cat. No. B154540
CAS RN: 10108-73-3
M. Wt: 326.13 g/mol
InChI Key: HSJPMRKMPBAUAU-UHFFFAOYSA-N
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Patent
US06204219B1

Procedure details

A cerium (III) nitrate solution was prepared by dissolving 58 g of cerium carbonate in 135 g water and 43 g concentrated nitric acid. To this was added 107.7 g zirconyl nitrate (20 wt % oxide) and 3.5 g lanthanum nitrate to yield 2 wt % La2O3 in final product. No hydrogen peroxide was added. The nitrates were coprecipitated as in Example 1. The surface area of the powder after aging at 900° C. for 4 hours was 20 m2/g.
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
135 g
Type
solvent
Reaction Step One
Quantity
43 g
Type
solvent
Reaction Step One
Quantity
107.7 g
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Ce+3:5].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[N+:15]([O-:18])([O-:17])=[O:16].[N+:19]([O-:22])([O-:21])=[O:20].[La+3].[N+:24]([O-:27])([O-:26])=[O:25].[N+]([O-])([O-])=O>O.[N+]([O-])(O)=O>[N+:15]([O-:18])([O-:17])=[O:16].[Ce+3:5].[N+:19]([O-:22])([O-:21])=[O:20].[N+:24]([O-:27])([O-:26])=[O:25] |f:0.1.2.3.4,6.7.8.9,12.13.14.15|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
Name
Quantity
135 g
Type
solvent
Smiles
O
Name
Quantity
43 g
Type
solvent
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
107.7 g
Type
reactant
Smiles
[N+](=O)([O-])[O-]
Name
Quantity
3.5 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[La+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.